3-Chloro-4-ethoxy-5-isopropoxyphenylboronic acid

Lipophilicity Drug-likeness Aqueous Suzuki coupling

3-Chloro-4-ethoxy-5-isopropoxyphenylboronic acid (CAS 2096336-82-0) is a tri-substituted phenylboronic acid derivative featuring chloro, ethoxy, and isopropoxy groups on the aromatic ring. Its molecular formula is C11H16BClO4, with a molecular weight of 258.51 g/mol.

Molecular Formula C11H16BClO4
Molecular Weight 258.51
CAS No. 2096336-82-0
Cat. No. B3060267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-ethoxy-5-isopropoxyphenylboronic acid
CAS2096336-82-0
Molecular FormulaC11H16BClO4
Molecular Weight258.51
Structural Identifiers
SMILESB(C1=CC(=C(C(=C1)Cl)OCC)OC(C)C)(O)O
InChIInChI=1S/C11H16BClO4/c1-4-16-11-9(13)5-8(12(14)15)6-10(11)17-7(2)3/h5-7,14-15H,4H2,1-3H3
InChIKeyVYXJMDFAZNTZEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-ethoxy-5-isopropoxyphenylboronic acid (CAS 2096336-82-0) for Advanced Suzuki-Miyaura Cross-Coupling: A Targeted Reference


3-Chloro-4-ethoxy-5-isopropoxyphenylboronic acid (CAS 2096336-82-0) is a tri-substituted phenylboronic acid derivative featuring chloro, ethoxy, and isopropoxy groups on the aromatic ring. Its molecular formula is C11H16BClO4, with a molecular weight of 258.51 g/mol. The compound is primarily utilized as a synthetic building block in Suzuki-Miyaura cross-coupling reactions for the construction of complex biaryl architectures relevant to pharmaceutical and agrochemical research. Key physicochemical properties, such as a calculated LogP of 1.2057 and a topological polar surface area (TPSA) of 58.92 Ų, distinguish it from simpler analogs . These properties suggest potential advantages in aqueous coupling conditions and influence the compound's downstream drug-likeness profile when incorporated into lead molecules.

Why Generic Phenylboronic Acids Cannot Substitute for 3-Chloro-4-ethoxy-5-isopropoxyphenylboronic acid in Precise Synthetic Workflows


Substituting 3-Chloro-4-ethoxy-5-isopropoxyphenylboronic acid with a simpler or regioisomeric phenylboronic acid is not a rational equivalent for procurement decisions. The specific arrangement of the electron-withdrawing chloro group and two distinct alkoxy electron-donating groups creates a unique steric and electronic environment that governs reactivity, selectivity, and product properties in cross-coupling. Even a close regioisomer like 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid (CAS 1701449-15-1) cannot be directly interchanged without risking divergent coupling yields, altered regiochemical outcomes, or different downstream physicochemical profiles. The following quantitative evidence demonstrates that differences in lipophilicity, polar surface area, molecular flexibility, safety profile, and commercial purity are quantifiable, and these factors directly impact synthetic utility and the properties of final research compounds .

Quantitative Differentiation of 3-Chloro-4-ethoxy-5-isopropoxyphenylboronic acid vs. Analog Boronic Acids for Informed Procurement


Lipophilicity Optimization: Lower LogP vs. 3-Chloro-4-ethoxyphenylboronic acid Enhances Aqueous Compatibility

3-Chloro-4-ethoxy-5-isopropoxyphenylboronic acid exhibits a computed LogP of 1.2057, a 53% reduction compared to the lipophilicity of 3-Chloro-4-ethoxyphenylboronic acid (CAS 279261-81-3), which has a LogP of 2.58 . This significant difference arises from the additional isopropoxy group, which increases hydrogen bond acceptor capacity and lowers the partition coefficient. This property is critical for synthetic chemists selecting a boronic acid for aqueous-phase Suzuki-Miyaura reactions, where lower LogP substrates often demonstrate improved solubility and mass transfer in water-rich solvent systems, potentially leading to higher and more reproducible coupling yields.

Lipophilicity Drug-likeness Aqueous Suzuki coupling

Superior Polar Surface Area: A 19% TPSA Increase Over the Non-Isopropoxylated Analog Modulates Membrane Permeability

The topological polar surface area (TPSA) of 3-Chloro-4-ethoxy-5-isopropoxyphenylboronic acid is 58.92 Ų, which is 19% higher than the 49.69 Ų TPSA of the common analog 3-Chloro-4-ethoxyphenylboronic acid . This increase is directly attributable to the third oxygen atom introduced by the isopropoxy group. In medicinal chemistry and chemical biology contexts, a TPSA above 60 Ų is often associated with reduced passive membrane permeability, while values below 60 Ų are desirable for central nervous system drug candidates. The target compound's value of 58.92 Ų places it at the threshold, offering a unique, finely balanced profile that can be exploited to modulate the ADME properties of biaryl libraries without resorting to more extreme structural changes.

Polar surface area Permeability ADME profiling

Reduced Acute Toxicity Hazard: Absence of H302 vs. the 3-Chloro-5-ethoxy-4-isopropoxy Regioisomer

The Globally Harmonized System (GHS) hazard statement profile for 3-Chloro-4-ethoxy-5-isopropoxyphenylboronic acid is H315-H319-H335, indicating it is classified as a skin and eye irritant and respiratory irritant. Critically, it lacks the H302 (Harmful if swallowed) statement present for the closely related regioisomer, 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid (CAS 1701449-15-1), which carries the full profile H302-H315-H319-H335 . This quantitative difference in hazard classification has immediate practical implications for laboratory procurement, inventory management, and waste disposal, especially in high-throughput synthesis environments where minimizing acute toxicity hazards across large compound collections is a key selection criterion.

Laboratory safety Hazard classification GHS

Enhanced Molecular Flexibility for Diverse Chemical Space Exploration: 5 Rotatable Bonds vs. 3 in Simpler Analog

3-Chloro-4-ethoxy-5-isopropoxyphenylboronic acid possesses 5 rotatable bonds, a count that is 67% higher than the 3 rotatable bonds in 3-Chloro-4-ethoxyphenylboronic acid . The additional rotatable bonds originate from the isopropoxy and ethoxy substituents. In the context of library synthesis and fragment-based drug discovery, this increased flexibility allows the boronic acid to explore a wider range of conformational space when conjugated to a scaffold, potentially enabling access to more diverse three-dimensional pharmacophores without altering the core heterocyclic coupling partner.

Conformational flexibility Chemical diversity Fragment-based drug design

High-Purity Commercial Availability: ≥97% to ≥98% Assured Purity Redistills Reproducibility Risk

Multiple reliable vendors offer 3-Chloro-4-ethoxy-5-isopropoxyphenylboronic acid at guaranteed purity levels of ≥97% (ChemScene) and ≥98% (BoronPharm). In contrast, the regioisomer 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid is commonly listed at 95% purity from primary suppliers [1] . A purity difference of 2-3% might appear marginal, but for a boronic acid that participates in palladium-catalyzed reactions, impurities such as anhydride formation, de-boronated byproducts, or residual palladium can significantly inhibit catalyst turnover, causing batch-to-batch yield variability. Procuring a higher-purity starting material directly de-risks time-sensitive synthetic campaigns and ensures that negative or inconsistent results are not artifacts of reagent quality.

Chemical purity Reproducibility Quality control

Defined Application Scenarios for 3-Chloro-4-ethoxy-5-isopropoxyphenylboronic acid Based on Verifiable Differentiation


Aqueous-Phase Suzuki-Miyaura Library Synthesis with Enhanced Solubility

The 53% lower LogP of this compound relative to 3-Chloro-4-ethoxyphenylboronic acid directly supports its preferential use in aqueous micellar or high-water-content Suzuki coupling conditions. Research groups focused on green chemistry or high-throughput experimentation can utilize this boronic acid to achieve more homogeneous reaction mixtures, potentially reducing the need for organic co-solvents and simplifying extractive workups .

Lead Optimization for Central Nervous System (CNS) Drug Candidates

With a TPSA of 58.92 Ų, the compound sits at the recognized threshold for CNS permeability. This makes it an ideal building block for generating biaryl analogues that are intended to cross the blood-brain barrier. It offers scientists a controlled chemical handle to fine-tune permeability without overstepping into high-efflux-ratio territory, a feature not matched by agarose-surface-area-optimized simpler phenylboronic acids .

Reduced-Hazard Compound Management in Automated Synthesis Laboratories

The absence of the H302 acute toxicity classification differentiates this compound from its regioisomer. Facilities using automated liquid handlers, solid dosing robots, or large-scale array synthesis can incorporate this building block into their workflows with a lower hazard profile, simplifying risk assessments and potentially reducing the cost and complexity of hazardous waste disposal streams .

Multi-Parameter Optimization of Biaryl Pharmacophores via Flexible Substituents

The presence of 5 rotatable bonds provides structural flexibility that is absent in more rigid analogs. This can be exploited in fragment-based screening campaigns, where a flexible aryl boronic acid fragment can adapt to shallow or dynamic binding sites on a protein target, potentially revealing binding modes that would be inaccessible with conformationally restricted alternatives .

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